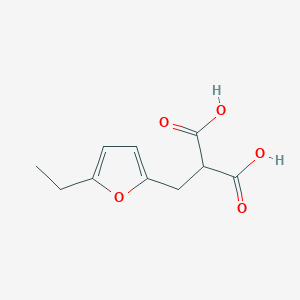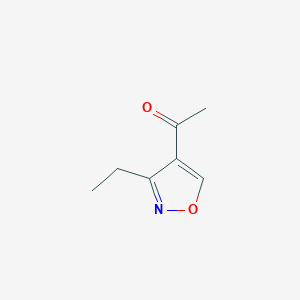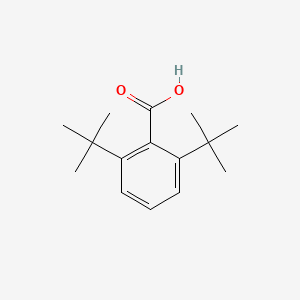
2,6-Di-tert-butylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C₁₅H₂₂O₂. It is a derivative of benzoic acid where two tert-butyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butylbenzoic acid can be synthesized through the alkylation of benzoic acid derivatives. One common method involves the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-butylbenzoic acid is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Employed as an additive in polymers to enhance stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 2,6-Di-tert-butylbenzoic acid exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The tert-butyl groups provide steric hindrance, protecting the benzene ring from further reactions. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and pathways involved in oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tri-tert-butylbenzoic acid
- 3,5-Di-tert-butylbenzoic acid
- 2,6-Di-tert-butylphenol
Uniqueness
2,6-Di-tert-butylbenzoic acid is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in applications requiring stability and resistance to oxidation, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2,6-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-8-7-9-11(15(4,5)6)12(10)13(16)17/h7-9H,1-6H3,(H,16,17) |
Clé InChI |
AGGNISLHEOXYAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



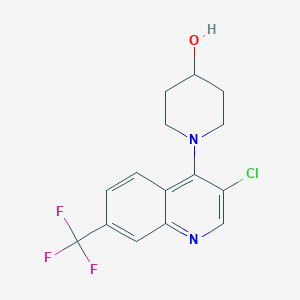
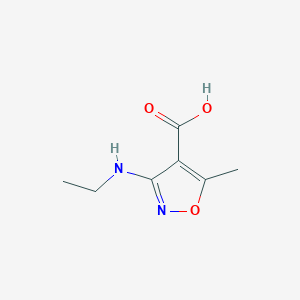
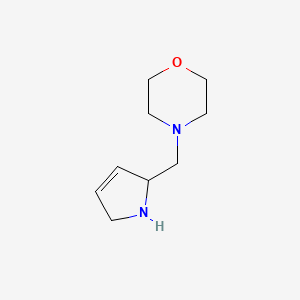

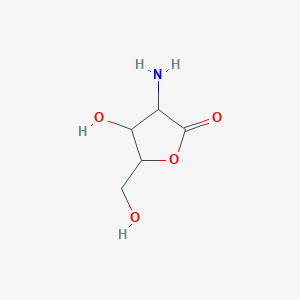
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
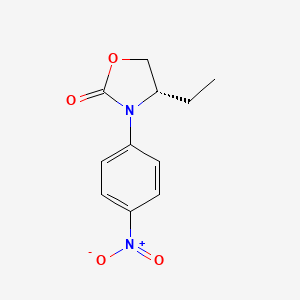
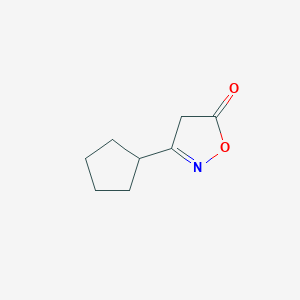
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
